Technical Whitepaper: Chemical Properties and Applications of L-Lysine-α-N-Fmoc ε-N-t-Boc-¹³C₆
Technical Whitepaper: Chemical Properties and Applications of L-Lysine-α-N-Fmoc ε-N-t-Boc-¹³C₆
Executive Summary
L-Lysine-α-N-Fmoc ε-N-t-Boc-¹³C₆ (frequently utilized in its ¹³C₆,¹⁵N₂ variant) is a highly specialized, stable isotope-labeled amino acid derivative. It serves as a cornerstone reagent in solid-phase peptide synthesis (SPPS) for the generation of heavy peptides used in quantitative proteomics, structural biology, and NMR spectroscopy[1]. By integrating stable ¹³C isotopes into the lysine backbone while employing an orthogonal Fmoc/Boc protection strategy, this molecule enables the synthesis of AQUA (Absolute QUantification) peptides with precise mass shifts, ensuring robust, multiplexed mass spectrometry analysis[2].
Molecular Architecture & Chemical Logic
Orthogonal Protection Strategy
The structural design of Fmoc-Lys(Boc)-OH-¹³C₆ is a masterclass in orthogonal chemical reactivity, allowing for independent deprotection of specific functional groups without cross-reactivity:
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α-Amine Protection (Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group. It is base-labile and is typically removed using 20% piperidine in dimethylformamide (DMF)[1]. The cleavage proceeds via an E1cB elimination mechanism, yielding dibenzofulvene, which is subsequently scavenged by the piperidine to prevent re-alkylation.
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ε-Amine Protection (Boc): The tert-butyloxycarbonyl (Boc) group protects the highly reactive epsilon-amino group of the lysine side chain, preventing unwanted branching during peptide elongation[1]. It is strictly acid-labile and remains completely stable under the basic conditions of Fmoc removal. It is cleaved during the final resin cleavage step using high concentrations of trifluoroacetic acid (TFA), decomposing irreversibly into isobutylene gas and carbon dioxide.
Isotopic Labeling Mechanics
The ¹³C₆ designation indicates that all six carbon atoms in the lysine molecule (both backbone and side chain) are substituted with the stable ¹³C isotope[1]. This imparts a precise +6 Da mass shift compared to the endogenous "light" lysine. In many commercial proteomics-grade reagents, this is combined with two ¹⁵N isotopes (¹³C₆,¹⁵N₂) to provide a +8 Da mass shift. Because the isotopic substitution does not alter the molecule's hydrophobicity or pKa, the heavy peptide co-elutes perfectly with its endogenous counterpart during liquid chromatography (LC) and exhibits identical ionization efficiency in the mass spectrometer[2].
Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)
Coupling Kinetics & Steric Considerations
During SPPS, the free carboxyl group of Fmoc-Lys(Boc)-OH-¹³C₆ must be activated to form a peptide bond with the free amine of the resin-bound peptide. Standard coupling utilizes activators like HBTU, HATU, or DIC in the presence of a base such as DIPEA[3]. The bulky Fmoc and Boc groups introduce steric hindrance; however, the long, flexible four-carbon aliphatic side chain of lysine ensures that the reactive alpha-carboxyl remains accessible for nucleophilic attack.
Avoidance of Lactamization
A critical advantage of lysine over structurally similar amino acids (like ornithine) is its resistance to intramolecular cyclization. During carboxyl activation, ornithine is highly prone to lactamization—forming a stable 6-membered delta-lactam ring that permanently terminates peptide synthesis[3]. Lysine, possessing an additional methylene group, would require the formation of a 7-membered epsilon-lactam[3]. This transition state is thermodynamically and kinetically unfavorable, ensuring that Fmoc-Lys(Boc)-OH-¹³C₆ couples with high purity and yield without prematurely capping the peptide chain[3].
Applications in Quantitative Proteomics
In targeted proteomics (such as PRM or MRM), absolute quantification is achieved using Isotope Dilution Mass Spectrometry (IDMS)[1].
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AQUA Peptides: Synthetic peptides incorporating Fmoc-Lys(Boc)-OH-¹³C₆ are synthesized and spiked into biological samples at known concentrations[2].
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Matrix Effect Elimination: Because the heavy standard and light endogenous peptide share identical physicochemical properties, they experience the exact same ion suppression effects in the MS source.
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Quantification: The mass spectrometer easily resolves the +6 Da (or +8 Da) mass difference. The ratio of the area under the curve (AUC) for the heavy vs. light peaks provides an exact, self-validating measurement of the endogenous protein concentration.
Quantitative Data Summaries
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | L-Lysine-α-N-Fmoc ε-N-t-Boc-¹³C₆ |
| Common Variant | Fmoc-Lys(Boc)-OH-¹³C₆,¹⁵N₂ |
| CAS Number | 850080-89-6 (for ¹³C₆,¹⁵N₂ variant) |
| Molecular Weight | 476.48 g/mol (for ¹³C₆,¹⁵N₂ variant) |
| Isotopic Purity | ≥ 98 atom % ¹³C |
| Melting Point | 130-135 °C |
| Storage Temperature | 2-8 °C (protect from moisture and light) |
Table 2: Mass Spectrometry Shifts
| Lysine Variant | Isotopic Composition | Mass Shift (Δ Da) | Primary Application |
| Light (Unlabeled) | ¹²C₆, ¹⁴N₂ | 0 | Endogenous baseline |
| Heavy (¹³C₆) | ¹³C₆, ¹⁴N₂ | +6 | Multiplexed targeted MS |
| Heavy (¹³C₆,¹⁵N₂) | ¹³C₆, ¹⁵N₂ | +8 | SILAC & AQUA standards |
Experimental Protocols
Protocol 1: SPPS Coupling of Fmoc-Lys(Boc)-OH-¹³C₆
Note: This protocol ensures high-efficiency coupling while minimizing isotopic waste.
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Resin Preparation: Swell the solid-phase resin (e.g., Wang or Rink Amide) in Dimethylformamide (DMF) for 30 minutes at room temperature to maximize surface area accessibility[3].
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain and repeat with a fresh solution for 10 minutes[3]. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct[3].
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Amino Acid Activation: In a separate dry vial, dissolve Fmoc-Lys(Boc)-OH-¹³C₆ (3 equivalents relative to resin loading) and an activator such as HBTU (2.95 equivalents) in DMF[3]. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to initiate activation. Stir for 2-3 minutes[4].
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Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate gently for 1 to 2 hours at room temperature[3].
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Validation: Perform a qualitative Kaiser test. A colorless/yellow resin indicates complete coupling (no free primary amines), whereas a blue color indicates incomplete coupling, necessitating a second coupling cycle[3].
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Washing: Wash the resin 5 times with DMF to remove unreacted reagents[4].
Protocol 2: Global Deprotection and Cleavage
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Cleavage Cocktail Preparation: Prepare a standard cleavage solution consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure water. The TIS and water act as scavengers to trap reactive carbocations generated during Boc removal.
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Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2 hours. This step simultaneously cleaves the peptide from the resin and removes the ε-Boc protecting group from the heavy lysine[4].
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Precipitation: Filter the resin and collect the flow-through. Add the flow-through dropwise into 10 volumes of cold diethyl ether (-20 °C) to precipitate the crude heavy peptide.
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Isolation: Centrifuge at 4000 x g for 5 minutes, discard the supernatant, and wash the pellet twice with cold ether. Lyophilize the resulting pellet for downstream LC-MS purification.
Visualizations
Orthogonal deprotection workflow for Fmoc-Lys(Boc)-OH-¹³C₆ in SPPS.
Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing ¹³C₆-labeled standards.
References
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Title: Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring Source: PMC (National Institutes of Health) URL: [Link]
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Title: Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis Source: ResearchGate URL: [Link]
- Title: WO2016097962A1 - A process for the preparation of pasireotide Source: Google Patents URL
